molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3

Benzo[h]quinoline

Cat. No.: B1196314
CAS No.: 230-27-3
M. Wt: 179.22 g/mol
InChI Key: WZJYKHNJTSNBHV-UHFFFAOYSA-N
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Description

Benzo[h]quinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C13H9N. It is a derivative of quinoline, where the benzene ring is fused to the quinoline structure at the 5 and 6 positions. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the most common methods for synthesizing this compound involves the Friedländer reaction. This method typically uses 2-aminobenzaldehyde and a ketone or aldehyde in the presence of an acid catalyst.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.

Scientific Research Applications

Anticancer Activity

Benzo[h]quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce oxidative stress-mediated DNA damage in various cancer cell lines, including skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancers. Notably, specific derivatives have shown significant cytotoxicity with IC50 values ranging from 4.7 to 7.6 μM .

Case Study: Cytotoxicity and Mechanism

A study evaluated the cytotoxic effects of arylated benzo[h]quinolines on cultured cancer cells. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis through mechanisms involving DNA intercalation and cyclin-dependent kinase-2 inhibition . The most potent compound demonstrated an IC50 value of 1.86 μM against A549 cancer cells, highlighting the potential of this compound derivatives in cancer therapy.

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal activities. Various studies have reported that these compounds exhibit significant inhibitory effects against a range of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Corrosion Inhibition

Recent studies have focused on the use of this compound derivatives as corrosion inhibitors in acidic environments. These compounds demonstrate effective corrosion protection, which is crucial for various industrial applications .

Case Study: Synthesis of Corrosion Inhibitors

Three novel this compound hydrazone derivatives were synthesized and evaluated for their corrosion inhibition properties. The results indicated that these compounds could significantly reduce corrosion rates, showcasing their potential utility in protecting metal surfaces .

Data Summary

ApplicationDescriptionExample CompoundsIC50 Values (μM)
AnticancerInduces oxidative stress and DNA damage in cancer cellsArylated benzo[h]quinolines4.7 - 7.6
AntibacterialExhibits inhibitory effects against pathogenic bacteriaVarious derivativesNot specified
AntifungalEffective against fungal pathogensVarious derivativesNot specified
Corrosion InhibitionProtects metal surfaces from corrosion in acidic environmentsThis compound hydrazonesNot specified

Mechanism of Action

The mechanism of action of benzo[h]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. For example, some this compound derivatives can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects . Additionally, these compounds may inhibit specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific fusion of the benzene ring to the quinoline structure, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced stability and reactivity compared to other quinoline derivatives, making them valuable in various research and industrial applications .

Biological Activity

Benzo[h]quinoline is a polycyclic aromatic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by case studies and detailed research findings.

Structure and Synthesis

This compound is characterized by a fused benzene and quinoline ring system. Its derivatives can be synthesized through various methods, including microwave irradiation and traditional organic synthesis techniques. The structural modifications of this compound can significantly influence its biological activity.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

  • DNA Intercalation : Certain derivatives of this compound have been shown to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity.
  • Induction of Apoptosis : Compounds derived from this compound can induce apoptosis in cancer cells through various pathways, including oxidative stress and activation of apoptotic markers.
  • Inhibition of Key Enzymes : Some studies indicate that this compound derivatives inhibit cyclin-dependent kinases (CDKs) and aromatase, which are vital for cell cycle regulation and estrogen synthesis, respectively.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)Mechanism
3eG3615.3Apoptosis induction
3fH4604.7CDK inhibition
3hMCF74.9DNA intercalation
3jHCT1166.8Oxidative stress
  • Case Study : A study reported that compound 3f exhibited an IC50 value comparable to doxorubicin (2.1 μM) against H460 cells, indicating potent anticancer activity .

Research Findings

  • Anticancer Activity : A significant body of research indicates that this compound derivatives possess substantial anticancer properties. For instance, a study demonstrated that compounds synthesized from this compound showed varying degrees of cytotoxicity against human glioblastoma cells (U373), with one derivative achieving approximately 80% cell death at low concentrations .
  • DNA Interaction Studies : The interaction of this compound derivatives with calf thymus DNA was investigated using UV and fluorescence spectroscopy. Results indicated that these compounds showed higher binding affinity to DNA compared to their saturated counterparts, suggesting their potential as effective DNA-intercalating agents .
  • Oxidative Stress Mechanism : Research has shown that benzo[h]quinolines induce oxidative stress-mediated DNA damage in cancer cells. This mechanism underlies their ability to trigger apoptosis and inhibit cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzo[h]quinoline derivatives, and how do reaction conditions influence yields?

this compound derivatives are typically synthesized via cyclization reactions, such as the Friedländer annulation, which combines β-ketoesters with 2-aminobenzaldehyde derivatives . Knoevenagel condensation followed by Michael addition is another method for constructing fused derivatives, with yields dependent on reagent choice (e.g., formic acid, formamide) and temperature control . For example, cyclization with carbon disulfide yields thiazeto[2,3-a]quinoline carboxylic acids . Standard characterization includes NMR, mass spectrometry, and X-ray crystallography to confirm planar this compound structures .

Q. How can researchers evaluate the biological activity of this compound compounds in vitro?

In vitro assays include cytotoxicity testing against cancer cell lines (e.g., melanoma) using MTT assays, with IC50 values calculated to determine potency . Antimicrobial activity is assessed via broth microdilution against bacterial/fungal strains, while antiplasmodial activity employs parasite lactate dehydrogenase (pLDH) assays for Plasmodium falciparum . Standard protocols require triplicate experiments and dose-response curves to ensure reproducibility.

Q. What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Structural elucidation relies on 1H^1 \text{H}- and 13C^{13}\text{C}-NMR for substituent identification, UV-Vis spectroscopy for conjugation analysis, and GC-MS or HPLC for purity assessment . Fluorescence quenching (FQ) is used to measure binding constants with biomolecules (e.g., humic acid) under varying pH conditions .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methyl groups) modulate the physicochemical and electronic properties of this compound?

Substituents alter pKa values, solubility, and reactivity. Fluorination decreases basicity due to electron-withdrawing effects, as shown by Hammett plots correlating σ values with experimental pKa shifts . Methyl groups at the 2- or 4-positions enhance lipophilicity and antioxidant activity, as demonstrated in DPPH radical scavenging assays . DFT studies predict HOMO-LUMO gaps and thermodynamic stability, guiding functionalization strategies .

Q. What methodologies resolve contradictions in reported synthetic yields or biological activities of this compound analogs?

Discrepancies arise from variations in reaction solvents, catalysts (e.g., Cu-containing catalysts for acetylation), or assay conditions. Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., temperature, molar ratios) . For biological data, meta-analyses of IC50 values across studies and validation via orthogonal assays (e.g., in silico docking vs. in vivo larvicidal tests) clarify inconsistencies .

Q. How can catalytic deoxygenation of this compound N-oxides be optimized for sustainable synthesis?

this compound N-oxides are deoxygenated using isopropanol as a reductant and acetone as a solvent, with catalytic systems (e.g., 1.5 mol% Pd/C) achieving >80% yield. Key parameters include reaction time (24–48 hr), temperature (80°C), and solvent polarity . Recycling the reductant via distillation reduces waste, aligning with green chemistry principles.

Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like CDK2 or EGFR kinase domains, using crystallographic structures from the PDB . MD simulations (100 ns) assess stability of ligand-protein complexes, while QSAR models correlate substituent descriptors (e.g., logP, polar surface area) with activity .

Q. Methodological Considerations

  • Data Reproducibility : Report detailed experimental protocols (e.g., catalyst loading, pH adjustments) in supplementary materials per journal guidelines .
  • Ethical Compliance : For in vivo studies, adhere to institutional review boards (IRBs) for participant selection and toxicity testing .
  • Literature Review : Use databases like CAS and PubChem to avoid redundant synthesis and ensure novelty .

Properties

IUPAC Name

benzo[h]quinoline
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InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075199
Record name Benzo[h]quinoline
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Molecular Weight

179.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 7,8-Benzoquinoline
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Vapor Pressure

0.000218 [mmHg]
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CAS No.

230-27-3
Record name Benzo[h]quinoline
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Synthesis routes and methods I

Procedure details

Compound 13 was synthesized according to the procedure outlined above in Example 3 for the synthesis of the N-methyl-hydroxybenzoquinoline derivative 15. Compound 13 was then alkylated according to the general amino group alkylation procedure described above in Example 3, this time using 1,3-propane sultone as the allylating agent rather than MeI, to give a 5-methoxybenzoquinoline-N-propanesulfonic acid intermediate 16 (1HNMR: CD3OD d 7.94 (d, 1 H, 3=8.7 Hz), 7.65 (d, 1 H, J 8.4 Hz), 7.32 (t, 1 H), 7.27 (t, 1 H), 6.85 (s, 1 A), 4.89 (s, 3 H), 3.20 (m, 2 H), 3.08 (bt, 2 H, J=6 Hz), 2.91 (m, 2 H), 2.72 (t, 2 H, J=6.6 Hz), 2.33 (m, 2 H), 1.89 (m, 2 H). Subsequent methoxy group deprotection of compound 16 by the general boron tribronide procedure described above in Example I resulted in the 3-(5-hydroxybenzoquinolin-1-yl) propanesulfonic acid 17.
Name
N-methyl-hydroxybenzoquinoline
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Synthesis routes and methods II

Procedure details

23.8 g of 2-bromobiphenyl was converted to the Grignard form in THF using 3.4 g of metal magnesium, then this reacted with 18.0 g of 9-fluorenone at from room temperature to 50° C. and, by treatment in the normal way, 9-(2-biphenyl)-9-fluorenol was obtained. This was heated in acetic acid to which a small amount of hydrochloric acid had been added, so that water was eliminated and, by treatment in the usual way, 9,9′-spirobifluorene (18.5 g) was obtained. Next, Connecting Unit 1 (15.8 g) was reacted with 8.6 g of acetyl chloride and 14.7 g of aluminium chloride at 50° C. in 1,2-dichloroethane and, by treatment in the normal way, 2,2′-diacetyl-9,9′-spirobifluorene (11.2 g) was obtained. This diacetyl compound (2.3 g) was reacted with 2.0 g of 1-amino-2-naphthalenecarbaldehyde and 1.6 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, there was obtained BQ-1 (1.5 g) shown below. 1H-NMR (CDCl3, ppm): 9.4 (d, 2H), 8.6 (d.d, 2H), 8.1 (d, 2H), 8.0 (t, 4H), 7.8 (d, 2H), 7.8-7.6 (m, 12H), 7.4 (t, 2H), 7.2 (t, 2H), 6.8 (d, 2H).
[Compound]
Name
diacetyl
Quantity
2.3 g
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1.6 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzo[h]quinoline
Benzo[h]quinoline
Benzo[h]quinoline
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Benzo[h]quinoline

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